Triacetonamine monohydrate

Description

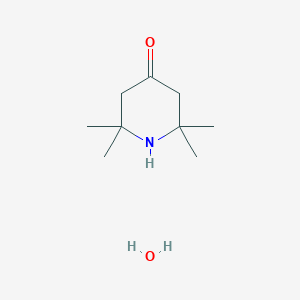

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDODBGIDPNFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625463 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-38-1 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Triacetonamine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a key chemical intermediate. Its monohydrate form is particularly relevant in various synthesis and application contexts. This document provides a detailed overview of its fundamental properties, synthesis, and characterization methodologies.

Chemical and Physical Properties

Triacetonamine monohydrate is a white to light yellow crystalline solid.[1] It is soluble in water, acetone, alcohol, and ether.[1][2] The core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO · H₂O (or C₉H₁₉NO₂) | [3][4] |

| Molecular Weight | 173.25 g/mol | [4][5] |

| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-one, hydrate | [5] |

| CAS Number | 10581-38-1 (monohydrate) | [5] |

| Anhydrous CAS | 826-36-8 | [6] |

| Melting Point | 59 °C | [5] |

| Boiling Point | 205.6 °C at 760 mmHg | [1][5] |

| Density | 0.882 g/cm³ | [5] |

| Flash Point | 73.2 °C | [5] |

| Appearance | White or light yellow powder/crystals | [1][2] |

Synthesis Pathway

The most common industrial synthesis of triacetonamine involves the one-step condensation reaction of acetone and ammonia.[7][8] This process is typically catalyzed by Lewis acids, protonic acids, or their ammonium salts to improve reaction efficiency.[7] The reaction proceeds through several intermediates, including the formation of mesityl oxide and diacetone amine.[7]

The logical workflow for the synthesis is depicted below.

Caption: Synthesis workflow for Triacetonamine from Acetone and Ammonia.

Experimental Protocols

Accurate determination of physical and chemical properties is critical for quality control and research applications. Below are generalized protocols for key characterization experiments.

The melting point is a crucial indicator of purity for crystalline solids.[9] A sharp, defined melting point suggests a pure substance, whereas a broad melting range often indicates the presence of impurities.[9][10]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure efficient and uniform heat transfer.[9][10]

-

Capillary Loading: A small amount of the powdered sample is packed into a glass capillary tube to a height of 1-2 mm.[10][11] The tube is tapped gently to compact the material at the sealed bottom end.[9][12]

-

Heating: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15°C below the expected melting point (59°C) and then increased slowly at a rate of approximately 1-2°C per minute.[12][13]

-

Observation & Recording: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[13]

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of nuclei such as ¹H (proton) and ¹³C.[14][15]

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14] The solution is then filtered into a clean NMR tube.[14] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[15][16]

-

Data Acquisition: The NMR tube is placed into the spectrometer.

-

Data Analysis: The resulting spectra are analyzed. Chemical shifts (δ), integration values (for ¹H NMR), and spin-spin splitting patterns are interpreted to confirm the 2,2,6,6-tetramethyl-4-piperidone structure.[17]

The logical workflow for structural elucidation using NMR is outlined below.

Caption: General workflow for NMR-based structural analysis.

Applications and Significance

Triacetonamine is a crucial building block in industrial and pharmaceutical chemistry. Its primary application is as a precursor for the synthesis of Hindered Amine Light Stabilizers (HALS).[2][7] HALS are essential additives used to protect polymers and plastics from degradation caused by UV light.[2] Additionally, triacetonamine and its derivatives are used as intermediates in the synthesis of various pharmaceutical products and pesticides.[4][5][18]

Safety and Handling

Triacetonamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[19] It is essential to wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling this chemical.[3][19] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[20] In case of contact, immediate and thorough rinsing with water is required, followed by medical attention.[3]

References

- 1. Triacetonamine | 826-36-8 [chemicalbook.com]

- 2. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound|CAS 10581-38-1|DC Chemicals [dcchemicals.com]

- 5. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]

- 6. 826-36-8 CAS MSDS (Triacetonamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00648H [pubs.rsc.org]

- 8. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. ursinus.edu [ursinus.edu]

- 14. benchchem.com [benchchem.com]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. echemi.com [echemi.com]

- 20. merckmillipore.com [merckmillipore.com]

Triacetonamine Monohydrate: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Triacetonamine monohydrate, systematically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile chemical intermediate with significant applications across various scientific and industrial domains. Its unique structural features, including a sterically hindered amine and a reactive ketone group, make it a valuable building block in the synthesis of a wide range of commercially important molecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in polymer stabilization, pharmaceutical and agrochemical synthesis, and as a tool in biomedical research.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is crucial for its safe and effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO₂ | [1][2] |

| Molecular Weight | 173.25 g/mol | [1][2] |

| Appearance | White or light yellow crystalline powder | [3] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | 205.6 °C at 760 mmHg; 105-105 °C at 18 mmHg | [2][4] |

| Density | 0.882 g/cm³ | [2][4] |

| Flash Point | 73.2 °C | [2][4] |

| Water Solubility | 249 g/L at 20 °C | [3] |

| LogP | 1.76060 | [2] |

| Vapor Pressure | 0.248 mmHg at 25 °C | [2] |

| Toxicological Endpoint | Value | Species | Reference |

| Acute Toxicity (Oral) | LD50: Harmful if swallowed (Category 4) | N/A | [5] |

| LC50 (Fish) | 63 mg/L (96 h) | Danio rerio | [6] |

| EC50 (Daphnia) | 281.2 mg/L (48 h) | Daphnia magna | [6] |

| EC50 (Algae) | 566.2 mg/L (72 h) | Desmodesmus subspicatus | [6] |

| Skin Corrosion | Causes severe skin burns (Category 1B) | N/A | [5] |

| Eye Damage | Causes serious eye damage (Category 1) | N/A | [5] |

| Skin Sensitization | May cause an allergic skin reaction (Sub-category 1A) | N/A | [6] |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects (Category 3) | N/A | [6] |

Core Applications

Precursor to Hindered Amine Light Stabilizers (HALS)

The most significant industrial application of triacetonamine is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[7][8] HALS are a class of additives used to protect polymers from degradation caused by exposure to UV light and heat. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby preventing chain scission, crosslinking, and discoloration.[9] The sterically hindered piperidine ring of triacetonamine is the core functional moiety in HALS.[7]

The mechanism of action of HALS is a regenerative cycle, often referred to as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple free radicals.

A prominent example of a HALS derived from triacetonamine is Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate).[7]

This protocol outlines the general steps for the synthesis of Tinuvin 770. The first step involves the reduction of triacetonamine to 2,2,6,6-tetramethyl-4-piperidinol.

Detailed Methodology:

-

Reduction of Triacetonamine: Triacetonamine is reduced to 2,2,6,6-tetramethyl-4-piperidinol. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel or through chemical reduction using reagents such as sodium borohydride in a suitable solvent like ethanol. The reaction conditions (temperature, pressure, and reaction time) are optimized to ensure complete conversion.

-

Esterification: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, 2,2,6,6-tetramethyl-4-piperidinol and sebacic acid are added in a 2:1 molar ratio.[10] A catalyst, such as titanium(IV) butoxide (approximately 0.1-0.5% by weight), and a solvent like xylene are introduced.[10]

-

Reaction: The mixture is heated to reflux, typically between 140-160°C, for several hours (6-12 hours).[10] The progress of the esterification reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water formation ceases.[10]

-

Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Tinuvin 770.[11]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The piperidine scaffold present in triacetonamine is a common structural motif in many biologically active molecules. This makes triacetonamine a valuable starting material for the synthesis of various pharmaceuticals and agrochemicals.[12][13]

-

Pharmaceuticals: Triacetonamine serves as a precursor for the synthesis of drugs such as analgesics, antiviral agents, and anticoagulants.[12] It is also used in the synthesis of cardiovascular drugs and other bioactive compounds.[14][15] Its derivatives have been investigated for their potential anticancer, anti-HIV, antifungal, and antimicrobial properties.[15]

-

Agrochemicals: In the agrochemical industry, triacetonamine is used as a building block for the synthesis of herbicides, insecticides, and fungicides.[12][13]

While specific, detailed industrial synthesis protocols are often proprietary, the general approach involves the chemical modification of the ketone or the secondary amine of the piperidine ring to build more complex molecular architectures.

Induction of Acute Liver Failure in Research

In a specialized research application, triacetonamine is used to induce acute liver failure (ALF) in animal models, particularly rats.[3] This provides a valuable tool for studying the pathophysiology of ALF and for evaluating potential therapeutic interventions. It is important to note that for this application, often thioacetamide (TAA) is used and sometimes referred to in a confusing way with triacetonamine. However, some studies explicitly mention the use of triacetonamine for inducing hepatoenteropathology.

The following protocol is a general guideline for inducing ALF in rats using triacetonamine. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Detailed Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Dosage and Administration: Triacetonamine is administered orally via gavage at doses ranging from 300 to 400 mg/kg of body weight per day for two consecutive days.[3] Doses of 300 mg/kg/day and 400 mg/kg/day have been shown to induce typical hepatoenteropathology of ALF, with the higher dose associated with increased mortality.[3]

-

Monitoring: Animals are closely monitored for clinical signs of toxicity and liver failure, such as lethargy, jaundice, and changes in behavior.

-

Biochemical and Histopathological Analysis: At the end of the study period, blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST) and bilirubin to assess the extent of liver damage. Following euthanasia, liver tissues are collected, fixed in formalin, and processed for histopathological examination to observe characteristic features of acute liver injury, such as necrosis and inflammation.

Conclusion

This compound is a cornerstone intermediate with diverse and critical applications in industrial and research settings. Its primary role as a precursor to Hindered Amine Light Stabilizers is indispensable for enhancing the durability and lifespan of a vast array of polymer-based products. Furthermore, its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals highlights its importance in the development of new therapeutic agents and crop protection solutions. The specialized use of triacetonamine in creating animal models of acute liver failure also underscores its value as a tool for advancing biomedical research. A thorough understanding of its chemical properties, reaction pathways, and toxicological profile is paramount for harnessing its full potential in a safe and efficient manner.

References

- 1. Triacetone amine monohydrate | C18H38N2O4 | CID 139058455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]

- 3. Triacetonamine | 826-36-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. echemi.com [echemi.com]

- 7. unisunchem.com [unisunchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3vsigmausa.com [3vsigmausa.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. CN102382039A - Synthesizing technology of hindered amine light stabilizer Tinuvin-770 - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]

- 14. ru.unilongindustry.com [ru.unilongindustry.com]

- 15. africaresearchconnects.com [africaresearchconnects.com]

An In-depth Technical Guide to the Synthesis Mechanism of Triacetonamine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triacetonamine (2,2,6,6-tetramethyl-4-piperidone), a pivotal intermediate in the production of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl).[1][2] This document details the core reaction mechanisms, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Core Synthesis Mechanism

The industrial production of triacetonamine is primarily achieved through the condensation reaction of acetone and ammonia.[1] The mechanism is a multi-step process involving a series of aldol condensations and Michael additions.

Initially, ammonia acts as a base to catalyze the aldol condensation of acetone, forming diacetone alcohol. This intermediate can then dehydrate to yield mesityl oxide.[3][4] Further condensation with another molecule of acetone produces phorone.[3][4]

The key step in the formation of the piperidone ring involves the reaction of these α,β-unsaturated ketone intermediates with ammonia. Ammonia can add to mesityl oxide and another acetone molecule to form an intermediate known as acetonine (2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine).[1][4] Alternatively, ammonia can undergo a 1,4-addition (Michael addition) to phorone.[3] This is followed by an intramolecular cyclization and tautomerization to yield the final product, triacetonamine.[3] The product is often isolated as a stable monohydrate.

The overall reaction can be summarized as the reaction of three molecules of acetone with one molecule of ammonia.

Synthesis Pathway Visualization

The following diagram illustrates the plausible reaction pathways for the formation of triacetonamine from acetone and ammonia.

References

triacetonamine monohydrate chemical structure and properties

An In-depth Technical Guide to Triacetonamine Monohydrate

Core Chemical Identity

Triacetonamine, known systematically as 2,2,6,6-tetramethyl-4-piperidone, is a heterocyclic organic compound. It is commonly available in its monohydrate form, which is the focus of this guide. This compound serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals, pesticides, and notably, as a precursor to 2,2,6,6-tetramethylpiperidine, which is used to create Hindered Amine Light Stabilizers (HALS) and the stable radical TEMPO.

The chemical structure consists of a piperidine ring with four methyl groups at the 2 and 6 positions, and a ketone functional group at the 4 position. The presence of the sterically hindering methyl groups is key to the properties and applications of its derivatives.

Physicochemical and Spectroscopic Properties

The properties of triacetonamine and its monohydrate are summarized below. These tables provide essential data for researchers and chemists working with this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2,2,6,6-Tetramethylpiperidin-4-one monohydrate | |

| Synonyms | Triacetone amine monohydrate | [1][2] |

| CAS Number | 10581-38-1 (Monohydrate), 826-36-8 (Anhydrous) | [3] |

| Molecular Formula | C₉H₁₉NO₂ | [3] |

| Molecular Weight | 173.25 g/mol | [3] |

| Appearance | White to beige powder or crystals | [4] |

| Melting Point | 59-63 °C | [2] |

| Boiling Point | 205.6 °C at 760 mmHg (Anhydrous) | [2] |

| Solubility | Very soluble in water | [4] |

| Density | 0.882 g/cm³ (Anhydrous) | [2] |

| Flash Point | 73.2 °C (Anhydrous) | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Signals corresponding to methyl protons and methylene protons adjacent to the carbonyl group. | [5] |

| ¹³C NMR | Signals for the carbonyl carbon, quaternary carbons, methyl carbons, and methylene carbons. | [6] |

| FTIR (cm⁻¹) | Peaks corresponding to N-H stretching, C-H stretching, and C=O stretching. | [7] |

| Mass Spec (m/z) | Molecular ion peak for the anhydrous form at 155, with a prominent fragment at 140 (loss of a methyl group). | [8] |

Synthesis and Purification

The primary industrial synthesis of triacetonamine involves the condensation of acetone with ammonia. Several variations of this process exist, differing in catalysts and reaction conditions.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of Triacetonamine

This protocol is adapted from a patented industrial process.[9]

-

Charging the Reactor: In a suitable autoclave, charge 3500 g of acetone (60.3 moles) and 70 g of ammonium chloride (as an acid catalyst).

-

Introducing Ammonia: Add 130 g of gaseous ammonia (7.6 moles) to the sealed autoclave. The molar ratio of acetone to ammonia should be approximately 8:1.

-

Reaction: Heat the mixture to 60-65°C and maintain this temperature for four hours with stirring. The pressure will rise due to the reaction temperature and the gaseous ammonia.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to 20°C. Carefully add 50 g of sodium hydroxide flakes to neutralize the acid catalyst and stir for 30 minutes.

-

Phase Separation: Allow the mixture to settle and separate the lower aqueous layer.

-

Purification: The resulting organic layer, containing triacetonamine, unreacted acetone, and byproducts, is then purified by vacuum distillation. The fraction boiling at 75-78°C at 5 mmHg is collected.

-

Hydration: To obtain the monohydrate, the purified anhydrous triacetonamine can be recrystallized from water or a solvent mixture containing water.

Protocol 2: Analytical Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

For ¹H NMR, expect signals for the methyl protons (singlet) and the methylene protons (singlet) of the piperidone ring. The N-H proton may be a broad singlet.

-

For ¹³C NMR, expect signals for the carbonyl carbon (~210 ppm), the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons.[4]

-

-

FTIR Spectroscopy:

-

Prepare a sample as a KBr pellet or acquire the spectrum using an ATR-FTIR spectrometer.

-

The spectrum should show characteristic absorption bands for the N-H bond (stretch), C-H bonds of the methyl and methylene groups (stretches), and a strong absorption for the C=O (ketone) stretch.[7]

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is expected to show a peak for the protonated molecule of the anhydrous form [C₉H₁₇NO + H]⁺ at m/z 156.

-

Key fragmentation may include the loss of a methyl group, resulting in a fragment at m/z 140.[8]

-

Biological Activity and Toxicology

Triacetonamine hydrochloride has been shown to induce acute liver failure (ALF) in animal models, specifically in rats.[10] This toxicological property, while a concern for safety, also makes it a tool compound for studying the mechanisms of drug-induced liver injury (DILI). The administration of triacetonamine leads to hepatoenteropathology, with higher doses correlating with increased mortality.[10]

Proposed Signaling Pathway in Triacetonamine-Induced Hepatotoxicity

The precise signaling pathway for triacetonamine-induced liver injury is not fully elucidated. However, based on general mechanisms of DILI, a plausible pathway can be proposed. The process likely involves metabolic activation, leading to oxidative stress and mitochondrial dysfunction, which in turn activates cell death signaling cascades.

Caption: Proposed signaling pathway for triacetonamine-induced acute liver failure.[1][11][12]

This diagram illustrates a hypothetical sequence where triacetonamine is metabolized in the liver, leading to the production of reactive oxygen species (ROS). This induces oxidative stress, causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These cellular stresses activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which promotes cell death, and adaptive responses like the Nrf2 pathway, which attempts to mitigate the damage.[11][12] If the damage overwhelms the adaptive responses, it leads to hepatocyte apoptosis or necrosis, culminating in acute liver failure.[1]

Applications

The primary use of triacetonamine is as a chemical intermediate. Its key applications include:

-

Hindered Amine Light Stabilizers (HALS): Triacetonamine is a precursor for the synthesis of various HALS, which are used to protect polymers from photodegradation.

-

Pharmaceutical Synthesis: It serves as a building block for various more complex molecules with potential therapeutic activities.[2]

-

Pesticide Manufacturing: It is also used in the synthesis of certain pesticides.[2]

-

Research Chemical: As mentioned, its hydrochloride salt is used to induce acute liver failure in laboratory animals for research purposes.[10]

Safety and Handling

Triacetonamine should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Triacetonamine(826-36-8) 1H NMR spectrum [chemicalbook.com]

- 6. Triacetonamine(826-36-8) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2,6,6-Tetramethyl-4-piperidone Hydrate|CAS 10581-38-1 [benchchem.com]

- 9. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Triacetonamine Monohydrate: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triacetonamine monohydrate, a key chemical intermediate. The document covers its fundamental molecular properties, synthesis, and significant chemical transformations, presenting quantitative data in structured tables and detailing experimental methodologies.

Core Molecular and Physical Properties

Triacetonamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile organic compound. Its monohydrate form is a common commercial and laboratory staple. It is important to distinguish between the monomeric and a dimeric form, which can lead to confusion in molecular weight and formula interpretation. This guide focuses on the monomeric monohydrate.

| Property | Data | Citation |

| Chemical Name | 2,2,6,6-tetramethylpiperidin-4-one, hydrate | [1] |

| Synonyms | This compound, TAA monohydrate | [1][2] |

| CAS Number | 10581-38-1 | [1][2] |

| Molecular Formula | C₉H₁₉NO₂ | [1][3] |

| Molecular Weight | 173.25 g/mol | [1][3] |

| Appearance | White to yellow or brownish crystalline solid | [2] |

| Melting Point | 59-63 °C | [1][2] |

| Boiling Point | 205.6 °C at 760 mmHg (anhydrous) | [1] |

| Solubility | Readily soluble in water (249 g/L at 20 °C) | [2] |

Note: A separate compound, sometimes referred to as triacetone amine monohydrate with the molecular formula C₁₈H₃₈N₂O₄ and a molecular weight of 346.5 g/mol , is a dihydrate of a bis(piperidone) species and should not be confused with the monomeric form described here.[4]

Applications in Synthesis

Triacetonamine is a crucial precursor in the synthesis of Hindered Amine Light Stabilizers (HALS), which are vital for preventing polymer degradation from exposure to light and heat.[4] It also serves as an intermediate for various pharmaceutical products and pesticides.[1] A primary application is its conversion to 2,2,6,6-tetramethyl-4-piperidinol, a foundational building block for many HALS.

Experimental Protocols

Detailed methodologies for the synthesis of triacetonamine and its subsequent conversion are provided below for research and development purposes.

Protocol 1: Synthesis of Triacetonamine from Acetone

This process involves the condensation of acetone with ammonia in the presence of a catalyst. Several variations exist, with differences in catalysts and reaction conditions.

Materials:

-

Acetone

-

Ammonia (gaseous or aqueous)

-

Catalyst (e.g., Ammonium Chloride, Ammonium Nitrate, Calcium Chloride)

-

Autoclave or high-pressure reactor

-

Sodium Hydroxide (NaOH) for neutralization

Methodology (Example from Patent US4536581A):

-

A mixture of 3500 g of acetone (60.3 moles), 70 g of ammonium chloride, and 230 g of ammonia (13.5 moles) is heated in an autoclave.[2]

-

The reaction is maintained for six hours at a temperature of 60-65 °C.[2]

-

After cooling to ambient temperature, the reaction mixture is processed to separate the product.[2]

-

The unreacted acetone is removed by distillation.[2]

-

The residue is cooled to 0 °C for four hours to crystallize the triacetonamine hydrate.[2]

-

The resulting product can be further purified or used directly in subsequent synthetic steps.[2]

References

- 1. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 3. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

triacetonamine monohydrate solubility in different solvents

An In-depth Technical Guide to the Solubility of Triacetonamine Monohydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is crucial for its application in pharmaceutical synthesis, as a precursor for hindered amine light stabilizers (HALS), and in various other chemical processes. This guide provides a detailed overview of its solubility in different solvents, outlines experimental protocols for solubility determination, and presents logical workflows for these procedures.

Physicochemical Properties of Triacetonamine

Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a white to light yellow crystalline powder at room temperature.[1][2] Its chemical structure, featuring a piperidone ring with four methyl groups, influences its solubility characteristics. The presence of a polar ketone group and a secondary amine in the ring allows for hydrogen bonding, contributing to its solubility in polar solvents. Conversely, the four methyl groups create a nonpolar character, enabling solubility in less polar organic solvents. Triacetonamine is known to be soluble in acetone, alcohol, ether, and water.[1][2]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative and qualitative data to provide a comparative overview.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 249 g/L[2] | 20 | Very soluble.[1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3][4] | Not Specified | Requires sonication for dissolution.[3][4] |

| Ethanol | Soluble[1][2] | Not Specified | No quantitative data available. |

| Acetone | Soluble[1][2] | Not Specified | No quantitative data available. |

| Methanol | Soluble[2] | Not Specified | No quantitative data available. |

| Chloroform | Soluble | Not Specified | No quantitative data available. |

| Diethyl Ether | Soluble[1][2] | Not Specified | No quantitative data available. |

| Petroleum Ether | Insoluble | Not Specified | - |

| Solvent Systems for in vivo use | ≥ 2.5 mg/mL[3] | Not Specified | e.g., 10% DMSO in 90% corn oil; 10% EtOH, 40% PEG300, 5% Tween-80 in 45% saline.[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute is then determined by evaporating the solvent from a known volume of the supernatant and weighing the remaining solid.[5]

Apparatus and Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes

-

Evaporating dish or watch glass

-

Oven

-

This compound

-

Solvents of interest

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the solvent.

-

Seal the flask and place it in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After agitation, allow the flask to stand undisturbed at the set temperature to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. Filter the solution if necessary.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the residue is achieved.[5]

-

Calculate the solubility based on the mass of the residue and the volume of the solution taken.

Spectroscopic Method

Spectroscopic methods, such as UV-Vis spectrophotometry, offer a faster alternative for determining solubility, especially for compounds that absorb light in the UV-Vis spectrum.

Principle: A calibration curve of absorbance versus concentration for this compound in the solvent of interest is first established. A saturated solution is prepared as in the gravimetric method. The saturated supernatant is then diluted, and its absorbance is measured. The concentration is determined from the calibration curve.[7]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

This compound

-

Solvents of interest

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent.

-

Prepare a series of standard solutions by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

-

Sample Analysis:

-

Withdraw a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Determine the concentration of the diluted solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic Solubility Determination.

References

- 1. Triacetonamine | 826-36-8 [amp.chemicalbook.com]

- 2. Triacetonamine | 826-36-8 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scirp.org [scirp.org]

Triacetonamine Monohydrate: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of triacetonamine monohydrate, specifically its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a key intermediate in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS) and certain pharmaceutical agents. Its monohydrate form is a common state for this compound under standard laboratory conditions. A thorough understanding of its physical properties, such as melting and boiling points, is critical for its proper handling, purification, and application in further chemical reactions.

Physicochemical Data

The melting and boiling points of triacetonamine and its monohydrate form are summarized in the table below. It is important to note the conditions under which these values were determined, particularly the pressure for the boiling point.

| Property | This compound | Triacetonamine (Anhydrous) |

| Melting Point | 34 - 38 °C | 35 - 43 °C[1] |

| Boiling Point | 102 - 105 °C (at 24 hPa)[2] | ~205 °C (at normal pressure)[1][3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the melting and boiling points of a crystalline hydrate compound like this compound. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[4][5] For a hydrated compound, careful observation is necessary to distinguish between the loss of water of hydration and the true melting of the compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, uniform powder. If necessary, gently crush the crystals using a mortar and pestle. The sample should be dry and free-flowing.

-

Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is known, the apparatus can be heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[5]

-

Carefully observe the sample through the magnifying eyepiece.

-

-

Data Recording: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and form a liquid) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the substance. For a hydrate, any changes in the crystalline structure or appearance prior to melting should be noted, as this may indicate the loss of water.

Boiling Point Determination (Under Reduced Pressure)

Since this compound's boiling point is provided at a reduced pressure, a vacuum distillation setup is the appropriate method for its determination. This technique is used for compounds that may decompose at their atmospheric boiling point.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Vacuum source (e.g., vacuum pump)

-

Manometer to measure pressure

-

Heating mantle

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

-

Sample and Boiling Chips: Place the this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Evacuation: Connect the vacuum source to the distillation apparatus and carefully reduce the pressure within the system to the desired level (e.g., 24 hPa), as measured by the manometer.

-

Heating: Begin heating the sample gently using the heating mantle.

-

Observation and Data Recording:

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the temperature at which the refluxing vapor continuously bathes the thermometer bulb.

-

Maintain a steady distillation rate and record the constant temperature reading on the thermometer along with the corresponding pressure from the manometer.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and subsequent physicochemical characterization of a compound such as this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A standard workflow for the physicochemical characterization of a purified chemical compound.

References

The Discovery and Enduring Legacy of Triacetonamine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, and its common commercial form, triacetonamine monohydrate, represent a cornerstone in the synthesis of a wide array of commercially significant compounds. From its initial discovery in the late 19th century, this versatile heterocyclic ketone has become an indispensable building block in the production of hindered amine light stabilizers (HALS), pharmaceuticals, and various specialty chemicals. This in-depth technical guide explores the history of this compound, from its first synthesis to the evolution of its production methods, providing detailed experimental protocols and key quantitative data for laboratory and industrial applications.

Discovery and Historical Development

The story of triacetonamine begins with the pioneering work of the German chemist William Heintz in 1874 . In his seminal paper published in Justus Liebigs Annalen der Chemie, Heintz described the synthesis of a novel compound he named "Triacetonamin"[1]. His method was an indirect, two-step process. First, acetone was subjected to a self-condensation reaction to produce phorone (2,6-dimethyl-2,5-heptadien-4-one). In the second step, phorone was reacted with ammonia, leading to the formation of the cyclic ketone, triacetonamine. While groundbreaking, this initial synthesis pathway was relatively inefficient.

A significant advancement in the production of triacetonamine came with the development of a more direct, one-step synthesis from acetone and ammonia. This method, which has been refined over the decades, involves the reaction of acetone with ammonia in the presence of a catalyst. Various catalysts and reaction conditions have been explored to improve the yield and efficiency of this direct synthesis, making it the preferred industrial method today.

Quantitative Data

The physical and chemical properties of triacetonamine and its monohydrate are crucial for its handling, storage, and application in synthesis. The following tables summarize key quantitative data for both forms.

Table 1: Properties of Triacetonamine (Anhydrous)

| Property | Value |

| CAS Number | 826-36-8 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Appearance | Colorless or white solid |

| Melting Point | 43 °C |

| Boiling Point | 205 °C |

| Density | 0.882 g/cm³ |

| Solubility | Moderately soluble in water; soluble in most organic solvents |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 10581-38-1 |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 58-60 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in water, ethanol, and acetone |

Experimental Protocols

The synthesis of triacetonamine has evolved significantly since its discovery. Below are detailed methodologies for both the historical and modern synthesis routes.

Heintz's Synthesis from Phorone and Ammonia (Historical Method)

This protocol is based on the principles described in Heintz's original work.

Materials:

-

Phorone (2,6-dimethyl-2,5-heptadien-4-one)

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Hydrochloric acid (for purification, optional)

-

Sodium hydroxide (for purification, optional)

Procedure:

-

In a sealed reaction vessel, dissolve phorone in ethanol.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the mixture under pressure at a temperature of 100-120 °C for several hours.

-

After cooling, the excess ammonia and ethanol are removed by distillation.

-

The resulting crude triacetonamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

-

To form the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid. The precipitated salt is then filtered and can be recrystallized.

-

The free base can be regenerated by treating the hydrochloride salt with a strong base, such as sodium hydroxide.

Direct Synthesis from Acetone and Ammonia (Modern Method)

This protocol describes a common laboratory-scale direct synthesis of triacetonamine.

Materials:

-

Acetone

-

Ammonia gas or aqueous ammonia (28-30%)

-

Calcium chloride (or another suitable catalyst, e.g., ammonium chloride)

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a stirrer and a gas inlet tube (if using ammonia gas), place acetone and the catalyst (e.g., calcium chloride).

-

Cool the flask in an ice bath.

-

Slowly bubble ammonia gas through the acetone or add aqueous ammonia dropwise while maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several days (the reaction time can vary significantly depending on the catalyst and temperature).

-

The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude triacetonamine is purified by vacuum distillation. The monohydrate can be obtained by crystallization from water.

Evolution of Synthesis

The progression from an indirect, multi-step synthesis to a more efficient, direct catalytic process marks a significant development in the history of triacetonamine production. This evolution was driven by the increasing industrial demand for this key intermediate.

Caption: Evolution of Triacetonamine Synthesis.

Conclusion

From its discovery by William Heintz to its current status as a high-volume industrial chemical, this compound has had a profound impact on various fields of chemistry. Its unique structure and reactivity have made it an essential precursor for a wide range of products, most notably hindered amine light stabilizers that protect countless materials from degradation. The continuous refinement of its synthesis underscores the enduring importance of this foundational molecule in both academic research and industrial applications. The detailed data and protocols provided in this guide aim to support researchers and professionals in leveraging the full potential of this versatile compound.

References

Triacetonamine Monohydrate: A Core Chemical Intermediate for Researchers and Drug Development Professionals

An In-depth Technical Guide

Triacetonamine monohydrate, systematically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a pivotal chemical intermediate with extensive applications in the synthesis of pharmaceuticals and polymer stabilizers. Its unique sterically hindered amine structure makes it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for handling, storage, and the selection of appropriate analytical techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO·H₂O |

| Molecular Weight | 173.26 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 59-61 °C[1] |

| Boiling Point | 105-105 °C at 18 mmHg[1] |

| Density | 0.882 g/cm³[1] |

| Solubility | Soluble in water, acetone, ethanol, ether, and chloroform. Insoluble in petroleum ether. |

| Flash Point | 73 °C[1] |

| CAS Number | 10581-38-1[2] |

Synthesis of this compound

The industrial production of triacetonamine is primarily achieved through the condensation of acetone and ammonia.[3] This process can be performed as a one-pot synthesis or a multi-step process involving the formation and isolation of intermediates like acetonine.[3][4] The one-pot synthesis is generally favored for its simplicity.

Experimental Protocol: One-Pot Synthesis from Acetone and Ammonia

This protocol details a common laboratory-scale synthesis of triacetonamine.

Materials:

-

Acetone

-

Ammonium chloride

-

Calcium chloride (anhydrous)

-

Aqueous ammonia (20%)

-

Silica gel

Procedure:

-

In a suitable reaction vessel, combine acetone and 20% aqueous ammonia.

-

Add ammonium chloride and silica gel to the mixture.

-

Seal the vessel and allow the reaction to proceed at room temperature for an extended period (e.g., several days to weeks), with occasional agitation.[5]

-

Upon completion, filter the resulting mixture to remove solid residues.

-

Distill the filtrate to remove excess acetone and ammonia. The crude triacetonamine will remain as a viscous, oily residue.[5]

-

To the cooled residue, add a small amount of water and cool in an ice bath to induce crystallization of this compound.[5]

-

Isolate the crystals by filtration, wash with cold acetone, and air dry.[5]

Key Reaction Parameters and Yields:

The yield and purity of triacetonamine are highly dependent on reaction conditions such as temperature, pressure, reaction time, and the choice of catalyst.

Table 2: Influence of Reaction Parameters on Triacetonamine Synthesis

| Catalyst | Temperature (°C) | Time (h) | Acetone:Ammonia Molar Ratio | Acetone Conversion (%) | Triacetonamine Selectivity (%) | Reference |

| NKC-9 cation-exchange resin | 60 | Continuous | 6:1 | ~60 | ~67 | [6] |

| Ammonium nitrate | 60-65 | 4 | 7.9:1 | - | - | [3][7] |

| Ammonium chloride | 75-80 | 5 | 7.4:1 | - | 73 (yield) | [7] |

Byproducts: The synthesis of triacetonamine is often accompanied by the formation of several byproducts, including diacetone alcohol, mesityl oxide, phorone, and acetonine.[8][9] Controlling the reaction conditions can help minimize the formation of these impurities.[10]

Key Reactions of Triacetonamine as a Chemical Intermediate

Triacetonamine serves as a versatile precursor for several important classes of compounds, most notably Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol

The reduction of the ketone group in triacetonamine to a hydroxyl group yields 2,2,6,6-tetramethyl-4-piperidinol, a crucial intermediate for many HALS.[11]

Experimental Protocol: Catalytic Hydrogenation of Triacetonamine

Materials:

-

Triacetonamine

-

Hydrogenation catalyst (e.g., 5% Ruthenium on activated carbon, Ru/C)

-

High-pressure hydrogenation autoclave

-

Hydrogen gas

Procedure:

-

Charge the autoclave with distilled triacetonamine and the Ru/C catalyst.[11]

-

Seal the autoclave and purge with nitrogen, then pressurize with hydrogen to the desired pressure.

-

Heat the mixture to approximately 80°C with stirring. The reaction is exothermic, and the temperature may rise to around 130°C. Maintain this temperature until hydrogen uptake ceases.[11]

-

After the reaction is complete, cool the autoclave and filter the molten product to remove the catalyst. The resulting product is 2,2,6,6-tetramethyl-4-piperidinol.[11]

A continuous process for this hydrogenation has also been developed using a CuCrSr/Al₂O₃ catalyst, achieving nearly complete conversion of triacetonamine and over 97% selectivity for 2,2,6,6-tetramethyl-4-piperidinol at 120 °C.[12]

Reductive Amination

Reductive amination of triacetonamine with primary amines is a key step in the synthesis of various HALS.[1]

Experimental Protocol: Reductive Amination with n-Butylamine

Materials:

-

Triacetonamine

-

n-Butylamine

-

Cu-Cr-La/γ-Al₂O₃ catalyst

-

Hydrogen gas

Procedure:

-

The reductive amination is typically carried out in a fixed-bed reactor over a suitable catalyst like Cu-Cr-La/γ-Al₂O₃.

-

A mixture of triacetonamine and n-butylamine is passed through the reactor in the presence of hydrogen at an elevated temperature and pressure.

-

The use of a La-doped Cu-Cr/γ-Al₂O₃ catalyst has been shown to provide high selectivity and a longer catalyst lifetime, with yields of N-butyl-2,2,6,6-tetramethyl-4-piperidinamine reaching 94%.[1]

Spectroscopic Data

The structural elucidation of triacetonamine and its derivatives relies on various spectroscopic techniques.

Table 3: Spectroscopic Data for Triacetonamine

| Technique | Observed Signals |

| ¹H NMR | Signals corresponding to the four equivalent methyl groups and the two equivalent methylene groups. The N-H proton of the piperidine ring also gives a characteristic signal.[13] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon, the quaternary carbons bearing the methyl groups, the methylene carbons, and the methyl carbons.[14] |

| FTIR | A strong absorption band for the C=O stretching vibration of the ketone group. A characteristic stretching vibration for the N-H group of the secondary amine.[13] |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes involving triacetonamine.

Conclusion

This compound is an indispensable intermediate in modern organic synthesis, particularly for the production of high-performance polymer stabilizers and as a scaffold for pharmaceutical compounds. A thorough understanding of its synthesis, reaction pathways, and the control of byproduct formation is essential for its efficient utilization in research and industrial applications. The detailed protocols and data presented in this guide offer a solid foundation for professionals working with this versatile chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride | 2291-59-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. asianpubs.org [asianpubs.org]

- 7. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 8. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]

- 9. US10807954B2 - Method for preparing triacetone amine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. 2,2,6,6-Tetramethyl-4-piperidone Hydrate|CAS 10581-38-1 [benchchem.com]

- 14. Triacetonamine(826-36-8) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of Triacetonamine Monohydrate for Hindered Amine Light Stabilizers (HALS)

Introduction

Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a pivotal chemical intermediate in the industrial synthesis of Hindered Amine Light Stabilizers (HALS). HALS are essential additives used to protect polymers and plastics from degradation caused by exposure to light and heat.[1][2] Triacetonamine also serves as a precursor for the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), a versatile oxidizing agent in organic synthesis.[3] The monohydrate form is often isolated from aqueous synthesis conditions. This document provides detailed application notes and protocols for the synthesis of triacetonamine monohydrate, targeting researchers, scientists, and professionals in drug development and polymer chemistry.

Reaction Principle

The synthesis of triacetonamine is primarily achieved through the condensation reaction of acetone and ammonia.[4] This reaction can be catalyzed by various acidic and Lewis acid catalysts. The overall reaction proceeds through the formation of intermediates like diacetone alcohol and acetonine.[5][6] The process can be performed as a one-pot synthesis, which is common for industrial production due to its simplicity, or as a multi-step process that may offer higher purity.[4]

Data Presentation

Table 1: Comparison of One-Pot vs. Multi-Step Synthesis of Triacetonamine

| Parameter | One-Pot Synthesis | Multi-Step Synthesis (via Acetonine) |

| Primary Reactants | Acetone, Ammonia | Acetone, Ammonia (for intermediate formation) |

| Key Intermediates | None (direct conversion) | Acetonine |

| Typical Catalysts | CaCl₂, NH₄Cl, NH₄NO₃, Cation-exchange resins[4][7] | Acid catalysts (for conversion of acetonine)[5] |

| General Reaction Time | 4-20 hours[4] | Can exceed 20-30 hours in total[4] |

| Yield | 68-76% (with respect to converted acetone)[4][8] | Over 85% from acetonine intermediate[4] |

| Purity | 89.2% (hydrate) to 99% (distilled)[4][8] | High purity achievable after isolation[4] |

Table 2: Exemplary Reaction Conditions for One-Pot Synthesis

| Catalyst | Reactant Ratio (Acetone:Ammonia) | Temperature (°C) | Pressure | Reaction Time (hours) | Yield | Reference |

| Ammonium Chloride | 20:1 to 4:1 (molar) | 50 - 120 | 1 - 50 atm | 2 - 8 | 73% (converted acetone) | [8] |

| Ammonium Chloride | - | 55 | - | 10 | - | [9] |

| Ammonium Bromide | - | 44 | - | 15 | - | [10] |

| Calcium Chloride | - | 50 | - | 72 | 56.7% | [9] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Triacetonamine using Ammonium Chloride Catalyst

This protocol is based on a common laboratory-scale synthesis of triacetonamine.

Materials:

-

Acetone (technical grade)

-

Ammonium chloride (NH₄Cl)

-

Calcium chloride (CaCl₂, anhydrous pellets)

-

Methanol (optional)

-

Hydrochloric acid (HCl, concentrated) or Sulfuric acid (H₂SO₄, concentrated)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Gas inlet tube

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a condenser, a gas inlet (optional, for ammonia gas), a thermometer, and a magnetic stirrer, add 63.2 mL of technical acetone and 15 mL of methanol.[9] To this, add 2.2 g of freshly recrystallized and dried ammonium chloride and 1 g of calcium chloride pellets.[9]

-

Ammonia Introduction (if applicable): If using gaseous ammonia, saturate the acetone/methanol mixture by bubbling ammonia gas through it for approximately 3 hours at a controlled rate, while maintaining the temperature below 15°C using an ice bath.[9]

-

Reaction: Heat the reaction mixture to 55°C in an oil bath and maintain this temperature for 10 hours.[9] The solution will typically turn from colorless to a light yellow and then to a dark red color.[9]

-

Work-up and Isolation:

-

After cooling the reaction mixture, the excess acetone can be removed by distillation.[9]

-

Acidification: To the residue, cautiously add concentrated sulfuric acid or hydrochloric acid to precipitate the product as its salt.[9] This method is reported to be effective for isolation.[9]

-

Alternative Extraction: Alternatively, after removing excess acetone, add water and a suitable organic solvent like diethyl ether. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate until alkaline.[11]

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude triacetonamine.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like anhydrous diethyl ether to yield white crystals of this compound.[9]

Visualizations

Caption: Workflow for the synthesis of triacetonamine.

References

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. prepchem.com [prepchem.com]

- 11. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Use of Triacetonamine Monohydrate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine monohydrate, chemically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile and pivotal building block in the landscape of pharmaceutical synthesis.[1] Its sterically hindered piperidine scaffold is a key structural motif in a variety of biologically active molecules.[2] This intermediate is instrumental in the development of a range of therapeutic agents, including but not limited to, antihypertensives, antiarrhythmics, antivirals, analgesics, and potential anticancer compounds. The reactivity of its ketone and secondary amine functionalities allows for diverse chemical modifications, making it an ideal starting material for constructing complex molecular architectures.[3]

These application notes provide detailed protocols for the synthesis of pharmaceutical lead compounds utilizing this compound and its derivatives, offering a practical guide for researchers in drug discovery and development.

Application Note 1: Synthesis of a Curcumin-Inspired Antihypertensive Agent

This protocol details the synthesis of a (3E,5E)-1-acyl-3,5-bis(substituted-benzylidene)piperidin-4-one, a curcumin-inspired compound with potential antihypertensive properties. The synthesis utilizes a 4-piperidone core, analogous to triacetonamine, to construct the central heterocyclic scaffold.

Experimental Protocol

Step 1: Synthesis of 3,5-bis(substituted-benzylidene)-4-piperidone Hydrochloride

-

A mixture of 4-piperidone hydrate hydrochloride (1 equivalent) and a substituted aromatic aldehyde (2 equivalents) is prepared in glacial acetic acid.

-

Dry hydrogen chloride gas is bubbled through the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product, the hydrochloride salt of the 3,5-diaryl-methylene-piperidone, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: N-Acylation of the Piperidone Scaffold

-

The synthesized 3,5-bis(substituted-benzylidene)-4-piperidone hydrochloride (1 equivalent) is suspended in a suitable solvent such as dichloromethane (DCM).

-

Triethylamine (TEA) (2.2 equivalents) is added to the suspension to neutralize the hydrochloride salt.

-

The desired acyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature for 4-6 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is washed sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final acylated compound.

Quantitative Data

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4d | C₂₄H₂₇NO | 345.48 | 62 | 180-181 |

| 4f | C₂₂H₂₃NO₅ | 381.42 | 81 | 208-209 |

| 4g | C₂₃H₂₅NO₅ | 395.45 | 73 | 212-213 |

| 4o | C₂₃H₂₃N₃O₅ | 421.45 | 79 | 254-255 |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of antihypertensive curcumin-inspired compounds.

Application Note 2: Synthesis of a Novel Pyrazolo[4,3-c]pyridine Derivative for Anticancer Evaluation

This protocol outlines the synthesis of a novel pyrazolo[4,3-c]pyridine derivative starting from triacetonamine (2,2,6,6-tetramethylpiperidin-4-one). This class of compounds has shown potential for in vitro anticancer activity.

Experimental Protocol

Step 1: Synthesis of 2-(3,5-Dibenzylidene-2,2,6,6-tetramethyl-piperidin-4-ylidene)hydrazinecarbothioamide

-

A mixture of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) (0.01 mol), an aromatic aldehyde (e.g., benzaldehyde) (0.02 mol), and thiosemicarbazide (0.01 mol) is prepared.

-

Sodium acetate (1 g) and 20 ml of glacial acetic acid are added to the mixture.

-

The reaction mixture is refluxed for 2 hours.

-

After reflux, the mixture is concentrated under reduced pressure.

-

The concentrated residue is poured into cold water, leading to the precipitation of the product.

-

The precipitate is collected by filtration, dried, and crystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Quantitative Data

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |

| 1a | C₂₄H₂₈N₄S | 420.58 | 91 | 140-142 | Yellow needles |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a pyrazolo[4,3-c]pyridine precursor.

Further Applications and Logical Relationships in Drug Synthesis

This compound serves as a versatile starting point for a variety of pharmaceutical scaffolds. The following diagram illustrates the logical relationships and potential synthetic pathways stemming from this key intermediate.

Caption: Synthetic pathways from triacetonamine to various pharmaceutical classes.

References

Application Notes and Protocols: Triacetonamine Monohydrate as a Precursor for TEMPO Radicals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radicals, utilizing triacetonamine monohydrate as a versatile and accessible precursor. Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a key intermediate in the production of hindered amine light stabilizers and serves as a foundational building block for a range of stable nitroxide radicals.[1] These radicals, including TEMPO and its derivatives, are widely employed as catalysts for selective oxidation reactions in organic synthesis, as radical scavengers, and as probes in biological systems.[2][3]

Introduction

TEMPO and its derivatives are stable organic radicals that find extensive application in both academic research and industrial processes. Their utility stems from the sterically hindered nitroxyl radical moiety, which can participate in controlled oxidation reactions. This compound is an attractive starting material for the synthesis of these valuable compounds due to its commercial availability and the multiple synthetic routes it offers to access a variety of functionalized TEMPO radicals.

This document outlines the synthetic pathways from this compound to three key TEMPO derivatives:

-

4-Oxo-TEMPO (TEMPONE): Synthesized through the direct oxidation of triacetonamine.

-

4-Hydroxy-TEMPO (TEMPOL): Produced via a two-step process involving the reduction of the ketone functionality of triacetonamine, followed by oxidation of the secondary amine.[4]

-

TEMPO: Obtained by the complete reduction of the ketone in triacetonamine to a methylene group, followed by oxidation of the piperidine nitrogen.

Synthetic Pathways from this compound

The conversion of this compound to various TEMPO radicals involves distinct chemical transformations, primarily focused on the functionalization of the C4-ketone and the N1-amine of the piperidine ring.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 4-Oxo-TEMPO, 4-Hydroxy-TEMPO, and TEMPO from this compound.

Protocol 1: Synthesis of 4-Oxo-TEMPO (TEMPONE)

This protocol describes the direct oxidation of the secondary amine in triacetonamine to form the nitroxyl radical, 4-oxo-TEMPO.

Workflow for the Synthesis of 4-Oxo-TEMPO

Materials:

-

2,2,6,6-tetramethylpiperidin-4-one (Triacetonamine)

-

Sodium bicarbonate (NaHCO3)

-

Acetic acid

-

35% Hydrogen peroxide (H2O2)

-

Dichloromethane (DCM)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

-

Methanol (MeOH)

Procedure: [5]

-

In a round-bottom flask, dissolve 18.5 g (119.18 mmol) of triacetonamine in a mixture of water and methanol.

-

In a separate container, prepare a solution of 1.05 g (12.5 mmol) of NaHCO3 and 0.2 g (3.33 mmol) of acetic acid in 5 mL of water.

-

Add the NaHCO3/acetic acid solution to the triacetonamine solution.

-

Heat the reaction mixture to 60°C in an oil bath.

-

Slowly add 17.93 mL (208.57 mmol) of 35% H2O2 dropwise over 3 hours, maintaining the temperature between 55 and 65°C.

-

After the addition is complete, continue stirring for another hour at 60°C.

-

Cool the flask to room temperature and add 10 mL of water, followed by 25 mL of DCM.

-

Adjust the pH to 2 with 10% HCl.

-

Separate the layers and extract the aqueous phase with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-oxo-TEMPO.

-

Purify the product by column chromatography.

| Parameter | Value |

| Reactant | Triacetonamine |

| Oxidizing Agent | Hydrogen Peroxide |

| Catalyst | NaHCO3 / Acetic Acid |

| Solvent | Water / Methanol |

| Reaction Temperature | 55 - 65 °C |

| Reaction Time | ~4 hours |

| Typical Yield | Not explicitly stated, but the procedure is effective. |

Protocol 2: Synthesis of 4-Hydroxy-TEMPO (TEMPOL)